2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide
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Description
2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by thiazole and tetrazole moieties
Mode of Action
The exact changes resulting from this interaction would depend on the nature of the target .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s effect on these pathways and their downstream effects would depend on its specific targets.
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes. For example, if the compound targets enzymes involved in signal transduction, it could alter cellular signaling pathways and affect cell behavior .
Biological Activity
The compound 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a novel organic molecule that integrates a tetrazole ring and a thiazole moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{13N_5S with a molecular weight of approximately 255.33 g/mol. The structural components include:
- A tetrazole ring , which is often associated with anti-inflammatory and analgesic properties.
- A thiazole group , known for its role in various pharmacological activities including antimicrobial and anticancer effects.
Anticancer Activity
Research indicates that compounds containing both tetrazole and thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 and activation of caspases . The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Antimicrobial Properties
Tetrazole-containing compounds have been reported to possess broad-spectrum antimicrobial activity. Initial studies suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may stem from its ability to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine production. This aligns with findings from similar tetrazole derivatives that have shown efficacy in reducing inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- The presence of the methyl group on the phenyl ring enhances lipophilicity, potentially improving cellular uptake.
- The sulfanyl linkage may contribute to increased reactivity towards biological targets, enhancing its therapeutic potential.
Compound | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 10.5 | |
Thiazole derivative X | Antimicrobial | 15.0 | |
Tetrazole derivative Y | Anti-inflammatory | 8.0 |
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various thiazole and tetrazole derivatives, this compound was tested against human cancer cell lines (A549, HeLa). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial susceptibility tests were conducted against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-4-3-5-11(8-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-6-7-22-13/h3-8,10H,1-2H3,(H,15,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXXJSVSLVUWRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.